3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic and Antiviral Properties
Research has shown that derivatives of theophylline and theobromine, which share structural similarities with the specified compound, exhibit significant antihistaminic activity. These compounds have been evaluated for their efficacy in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, highlighting their potential in treating allergic reactions and asthma (Pascal et al., 1985). Additionally, derivatives isolated from marine-derived actinomycetes, including various diketopiperazine compounds, have shown modest antiviral activities against the influenza A virus, suggesting potential applications in antiviral drug development (Wang et al., 2013).
Cardiovascular and Anticonvulsant Activities
Compounds with piperazine derivatives have been synthesized and tested for their cardiovascular activities, including antiarrhythmic and hypotensive effects. These studies indicate the potential of such compounds in developing therapies for cardiovascular disorders (Chłoń-Rzepa et al., 2004). Another area of application involves the synthesis of pyrrolidine-2,5-dione derivatives with potential anticonvulsant properties, demonstrating the broad therapeutic potential of compounds within this chemical family (Rybka et al., 2017).
Antiinflammatory and Antimycobacterial Properties
The synthesis and evaluation of ibuprofen analogs incorporating piperazine and related structures have demonstrated potent antiinflammatory activities, suggesting applications in developing new anti-inflammatory agents (Rajasekaran et al., 1999). Furthermore, novel purine linked piperazine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, offering promising leads for tuberculosis treatment (Konduri et al., 2020).
Properties
IUPAC Name |
3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-7-10-17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-16H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHSAWTFYQJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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